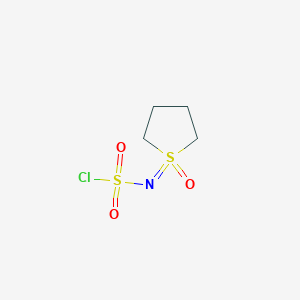
2-ethoxypyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxypyrimidin-5-ol (2-EP) is an important organic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is a colorless, crystalline solid with a molecular weight of 136.16 g/mol and a melting point of 167-169°C. 2-EP is a versatile intermediate and can be used in a variety of synthetic pathways, including the synthesis of drugs, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-ethoxypyrimidin-5-ol is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It may also act as an antioxidant, which could explain its potential applications in the pharmaceutical and agrochemical industries.
Biochemical and Physiological Effects
2-ethoxypyrimidin-5-ol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could explain its potential applications in the pharmaceutical and agrochemical industries. It has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxypyrimidin-5-ol is a versatile intermediate and has numerous potential applications in the pharmaceutical and agrochemical industries. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various drugs, agrochemicals, and other specialty chemicals. However, there are some limitations to its use in lab experiments. It is not stable in the presence of light or air and should be stored in a cool, dark place. It is also toxic and should be handled with caution.
Orientations Futures
The potential applications of 2-ethoxypyrimidin-5-ol are vast and research is ongoing to explore its potential uses. Some potential future directions include:
• Development of new synthetic pathways for the production of various drugs, agrochemicals, and other specialty chemicals.
• Investigation of the biochemical and physiological effects of 2-ethoxypyrimidin-5-ol on different cell types.
• Exploration of the potential applications of 2-ethoxypyrimidin-5-ol in the treatment of various diseases, such as cancer and inflammation.
• Research into the potential use of 2-ethoxypyrimidin-5-ol as an antioxidant or anti-inflammatory agent.
• Development of new methods for the synthesis and purification of 2-ethoxypyrimidin-5-ol.
• Investigation of the mechanism of action of 2-ethoxypyrimidin-5-ol and its potential interactions with other compounds.
Méthodes De Synthèse
2-ethoxypyrimidin-5-ol is synthesized from pyrimidine, which is an aromatic heterocyclic compound containing five carbon atoms and two nitrogen atoms. The synthesis of 2-ethoxypyrimidin-5-ol involves the reaction of pyrimidine with ethylene oxide in the presence of an acid catalyst. The reaction produces a mixture of 2-ethoxypyrimidin-5-ol and other byproducts, which can be separated by distillation.
Applications De Recherche Scientifique
2-ethoxypyrimidin-5-ol has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a starting material for the synthesis of various drugs, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used as an intermediate in the synthesis of herbicides and insecticides.
Propriétés
IUPAC Name |
2-ethoxypyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-7-3-5(9)4-8-6/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFBQHQZQCSTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypyrimidin-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)

![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)



